Propanol-N, [1-3H]
Description
Structure
3D Structure
Properties
IUPAC Name |
1,1-ditritiopropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H8O/c1-2-3-4/h4H,2-3H2,1H3/i3T2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BDERNNFJNOPAEC-WTJCDBBSSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[3H]C([3H])(CC)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H8O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
64.11 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Radiochemical Production of Propanol N, 1 3h
Specific Synthetic Routes for Propanol-N, [1-3H]
Optimization of Tritiation Reaction Conditions
The synthesis of Propanol-N, [1-3H] typically involves the incorporation of tritium (B154650) (³H) at the first carbon atom of n-propanol. A common and effective strategy for achieving this regioselective labeling is through the catalytic reduction of a suitable precursor. Propanal (propanal) is a frequently employed precursor, where the carbonyl group is reduced by tritium gas (T₂) in the presence of a noble metal catalyst, such as palladium, to yield the tritiated alcohol iaea.org.
Optimization of this tritiation reaction is crucial for maximizing radiochemical yield and specific activity. Key parameters that require careful control include:
Catalyst Selection: Palladium-based catalysts (e.g., Pd/C, Pd(OH)₂) are highly effective for the reduction of aldehydes to alcohols using tritium gas. The choice of catalyst support and metal loading can influence reaction efficiency and selectivity mdpi.com.
Tritium Source and Pressure: Gaseous tritium (T₂) is the standard source. The pressure of tritium gas directly impacts the reaction rate and the achievable specific activity.
Solvent: The solvent system plays a significant role in substrate solubility and catalyst activity. Protic solvents like ethanol (B145695) or water, or a mixture thereof, are often used, but the choice depends on the specific precursor and catalyst system ggckondagaon.inuomustansiriyah.edu.iq.
Temperature and Reaction Time: These parameters are optimized to ensure complete reduction of the precursor while minimizing side reactions or degradation of the tritiated product. Typical reaction temperatures can range from ambient to moderate heating, with reaction times varying from minutes to several hours.
Precursor Concentration: The concentration of the starting material (e.g., propanal) can affect reaction kinetics and product yield.
Alternative synthetic routes might involve the catalytic reduction of 1-halopropanes with tritium gas, though this often requires more vigorous conditions and can lead to a mixture of labeled products if not carefully controlled.
Radiochemical and Chemical Purity Assessment of Synthesized Propanol-N, [1-3H]
Ensuring the quality of Propanol-N, [1-3H] necessitates rigorous assessment of both its radiochemical and chemical purity. These analyses confirm that the radioactivity is associated with the intended molecule and that the molecule itself is free from significant chemical contaminants.
Determination of Radiochemical Yield and Specific Activity
Radiochemical Yield: This metric quantifies the efficiency of the tritium incorporation process, representing the percentage of the starting tritium that is successfully incorporated into the desired product. It is typically calculated by comparing the radioactivity of the purified tritiated product to the total radioactivity of the tritium source used in the synthesis.
Specific Activity: Specific activity refers to the amount of radioactivity per unit mass or mole of the compound, commonly expressed in Curies per millimole (Ci/mmol) or Gigabecquerels per millimole (GBq/mmol). Determination involves accurately measuring both the radioactivity and the mass or molar concentration of the synthesized Propanol-N, [1-3H].
Radioactivity Measurement: Liquid Scintillation Counting (LSC) is the gold standard for quantifying tritium radioactivity due to its high efficiency for low-energy beta emitters like tritium iaea.orgbmuv.demdpi.comresearchgate.net. Samples are mixed with a scintillation cocktail, and the emitted photons from tritium decay are detected and counted. Careful calibration and quench correction are essential for accurate measurements iaea.org.
Mass/Molar Concentration: The mass or molar concentration of the compound is determined using non-radioactive analytical techniques, such as Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC), often coupled with a Flame Ionization Detector (FID) or UV detector fao.orgnih.gov. By comparing the peak area of the synthesized compound to that of a known standard, its concentration can be accurately calculated. The specific activity is then derived from these two measurements.
Evaluation of Chemical Purity Post-Synthesis
Chemical purity ensures that the synthesized compound is indeed Propanol-N, [1-3H] and is free from unreacted starting materials, byproducts, or other chemical contaminants.
Gas Chromatography (GC): GC is a powerful technique for separating and quantifying volatile organic compounds. When coupled with a Flame Ionization Detector (FID), it can effectively assess the purity of Propanol-N, [1-3H] by separating it from other alcohols, solvents, or volatile impurities fao.orgunespadang.ac.id. GC coupled with Mass Spectrometry (GC-MS) provides definitive identification of separated components based on their mass-to-charge ratio and fragmentation patterns nih.govunespadang.ac.id.
High-Performance Liquid Chromatography (HPLC): HPLC is suitable for non-volatile or thermally labile compounds and offers excellent separation capabilities. For radiolabeled compounds, HPLC is often coupled with a radioactivity detector (e.g., a β-RAM detector) to simultaneously assess both chemical and radiochemical purity researchgate.netresearchgate.netasianpubs.org. This allows for the identification of radioactive impurities that may not be detectable by UV or FID alone.
Nuclear Magnetic Resonance (NMR) Spectroscopy: While typically used for non-radioactive compounds, NMR can provide detailed structural information to confirm the identity of the synthesized molecule. However, its application for routine purity assessment of high-specific-activity radiochemicals can be limited by the overwhelming signal from the radioactivity itself and the low mass concentration of the compound.
Stability of Propanol-N, [1-3H] Against Radiolytic Degradation
Radiolabeled compounds, particularly those labeled with tritium, are susceptible to self-decomposition due to the energy emitted from radioactive decay. Tritium decay releases beta particles, which can cause ionization and free radical formation in the surrounding medium, leading to the degradation of the labeled molecule itself ekb.egiaea.org. This phenomenon, known as radiolysis, can reduce the radiochemical purity and alter the biological behavior of the compound over time.
Formulation Strategies for Enhanced Radiostability
To mitigate radiolytic degradation and prolong the shelf-life of Propanol-N, [1-3H], several formulation strategies are employed:
Storage at Low Temperatures: Storing the compound at very low temperatures (e.g., -20°C or -80°C) significantly reduces the rate of chemical reactions, including those leading to radiolysis iaea.org.
Use of Radical Scavengers: The addition of compounds that readily react with and neutralize free radicals, such as ethanol, ascorbic acid, or other antioxidants, can protect the labeled molecule from radiation damage iaea.org.
Dilution: While often counterproductive for achieving high specific activity, diluting the radiolabeled compound with a stable, non-radioactive carrier of the same chemical entity can reduce the concentration of radioactive molecules per unit volume, thereby lowering the rate of self-irradiation and decomposition iaea.org.
Solvent Choice: The solvent system can influence radiolytic pathways. Using solvents that are less susceptible to radiolysis or that can efficiently dissipate energy may enhance stability.
Monitoring Degradation Products
Regular monitoring is essential to assess the stability of Propanol-N, [1-3H] during storage. This involves re-evaluating its radiochemical purity using sensitive chromatographic methods.
HPLC with Radioactivity Detection: HPLC coupled with a radioactivity detector (e.g., β-RAM) is the primary method for monitoring the formation of degradation products. This technique separates the intact Propanol-N, [1-3H] from any radiolabeled byproducts formed due to radiolysis. The appearance of new radioactive peaks in the chromatogram indicates decomposition researchgate.netresearchgate.net.
Thin-Layer Chromatography (TLC): While less sophisticated than HPLC, TLC coupled with a radio-TLC scanner can also be used to identify and quantify radiolytic impurities researchgate.netresearchgate.netasianpubs.org.
By employing these analytical techniques, the extent of degradation can be quantified, and the remaining useful shelf-life of the radiolabeled compound can be determined.
Advanced Analytical Techniques for Propanol N, 1 3h and Its Metabolites
Spectroscopic Characterization of Tritiated Compounds
Spectroscopic techniques are fundamental for confirming the molecular structure and the precise location of the tritium (B154650) label.
Tritium Nuclear Magnetic Resonance (3H-NMR) Spectroscopy for Label Position Elucidation
Tritium Nuclear Magnetic Resonance (3H-NMR) spectroscopy is a powerful technique for unambiguously assigning the site of tritium incorporation within a molecule mdpi.com. Since tritium (3H) has a similar chemical shift to protium (B1232500) (1H), it can be directly observed using NMR, providing detailed information about the molecule's structure and the label's position mdpi.comosti.gov. This technique is highly sensitive, capable of detecting tritium at levels as low as several hundred microcuries in an NMR sample osti.gov. By analyzing chemical shifts and coupling patterns, researchers can confirm that the tritium is precisely located at the C1 position of propanol-N, [1-3H], distinguishing it from other possible labeling positions. Advanced 2D-NMR techniques can further aid in analyzing complex spectra and confirming assignments mdpi.com.
Mass Spectrometry (MS) for Isotopic Content and Molecular Mass Confirmation
Mass Spectrometry (MS) is indispensable for confirming the molecular mass and determining the isotopic content and purity of tritiated compounds nih.govnih.gov. Techniques such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS) can separate Propanol-N, [1-3H] from impurities or unlabeled starting materials, while the mass spectrometer identifies the molecular ion and fragmentation patterns. The presence of tritium will result in a molecular ion with a mass increase of approximately 3 atomic mass units compared to the unlabeled propanol (B110389). MS can accurately quantify the isotopic enrichment, ensuring the radiochemical purity of the synthesized Propanol-N, [1-3H] nih.gov. High-resolution MS (HRMS) can provide even greater accuracy in determining isotopic compositions and identifying subtle impurities researchgate.net.
Chromatographic Separation and Detection Methods
Chromatographic techniques are essential for separating Propanol-N, [1-3H] and its potential metabolites from complex mixtures, followed by sensitive detection of radioactivity.
High-Performance Liquid Chromatography (HPLC) Coupled with Radioisotope Detection
High-Performance Liquid Chromatography (HPLC) coupled with a radioisotope detector, such as a Flow Scintillation Analyzer (FSA), is a cornerstone for analyzing radiolabeled compounds in biological and chemical matrices berthold.comnebiogroup.comperkinelmer.comresearchgate.net. HPLC effectively separates Propanol-N, [1-3H] from other components based on their differing affinities for the stationary and mobile phases. The eluent from the HPLC column then passes through a radioactivity detector, which quantifies the emitted beta particles from tritium decay in real-time perkinelmer.com. This allows for the precise measurement of the radioactivity associated with Propanol-N, [1-3H] and any separated metabolites. The area under the radioactivity peaks in the chromatogram directly correlates to the amount of radioactivity present, enabling quantitative analysis of radiochemical purity and metabolite profiling berthold.comnebiogroup.comnih.gov. Heterogeneous (solid scintillator) or homogeneous (liquid scintillator) flow cells can be used in the FSA, with heterogeneous cells offering full recovery of the eluate for subsequent analysis by mass spectrometry perkinelmer.com.
Gas Chromatography (GC) for Volatile Tritiated Species Analysis
Gas Chromatography (GC) is a valuable technique for separating volatile compounds, including potentially volatile tritiated species or metabolites of Propanol-N, [1-3H] perkinelmer.comontosight.ai. GC separates compounds based on their volatility and interaction with the stationary phase within a heated column. When coupled with a radioactivity detector, such as a gas proportional counter or a flow scintillation detector, GC can quantify the tritium content of separated volatile components perkinelmer.comcdnsciencepub.comchromatographyonline.com. GC is particularly useful for analyzing low-molecular-weight, volatile organic compounds. The Electron Capture Detector (ECD), which can utilize a tritium emitter, is sensitive to electronegative compounds, although it is not a direct radioactivity detector chromatographyonline.comcannabissciencetech.com. For direct tritium detection in GC, a radioactivity detector specifically designed for beta emitters is required cdnsciencepub.com.
Direct Radioactivity Measurement Techniques
Direct radioactivity measurement techniques provide a means to quantify the total tritium content in a sample.
Liquid Scintillation Counting (LSC) is the most common and accurate method for quantifying tritium in liquid samples transat-h2020.eumdpi.combmuv.deepa.goviaea.orgresearchgate.netmdpi.com. In LSC, the sample containing Propanol-N, [1-3H] is mixed with a scintillation cocktail. The beta particles emitted by tritium decay interact with the scintillator molecules, producing light photons. These photons are detected by photomultiplier tubes, and the number of detected events is proportional to the amount of tritium present transat-h2020.eumdpi.comiaea.org. LSC is highly sensitive and can measure low concentrations of tritium, making it suitable for a wide range of applications, including environmental monitoring and biological sample analysis mdpi.com. While effective for liquids, solid or gaseous samples require specific preparation methods, such as digestion or combustion, before LSC analysis transat-h2020.euiaea.org.
Liquid Scintillation Counting (LSC) for Quantitative Analysis
Liquid Scintillation Counting (LSC) is a highly sensitive radiometric technique used to quantify the amount of radioactivity present in a sample, particularly for low-energy beta emitters like tritium psu.edu. The fundamental principle involves mixing the radioactive sample with a liquid scintillator cocktail. When a tritium atom within Propanol-N, [1-3H] or its metabolites undergoes radioactive decay, it emits a beta particle. This beta particle excites molecules within the scintillator cocktail, causing them to emit photons (light) as they return to their ground state mdpi.compsu.edu. These emitted photons are then detected by photomultiplier tubes within the LSC instrument, and the resulting electrical pulses are counted. The intensity of the light pulse is proportional to the energy of the emitted beta particle, allowing for the quantification of the radioactivity.
For biological samples containing Propanol-N, [1-3H], sample preparation is crucial to ensure efficient transfer of the radioactive analyte to the scintillator cocktail and to minimize interference. Techniques such as wet or dry combustion can be employed to convert biological matrices into a form suitable for LSC analysis, often yielding water or carbon dioxide that can be efficiently counted acs.org. Alternatively, direct solubilization in specialized cocktails designed for aqueous or biological samples, often incorporating surfactants to create stable emulsions, is common psu.edurevvity.com. The choice of scintillator cocktail is critical to ensure compatibility with the sample matrix and to maximize counting efficiency, which is influenced by factors such as energy transfer efficiency and the degree of "quenching" – processes that reduce the light output psu.edu. Quenching can occur due to chemical interference or color in the sample, and it is typically corrected for by using external standardization or the channels ratio method to convert measured counts per minute (CPM) to disintegrations per minute (DPM) psu.edu.
Research Findings: LSC is indispensable for determining the total radioactivity in biological fluids (e.g., blood, urine, plasma) and tissue homogenates after administration of Propanol-N, [1-3H]. Studies often report the percentage of the administered dose recovered in various biological matrices over time, providing essential pharmacokinetic data. For instance, researchers might analyze blood samples at multiple time points post-administration to determine the compound's absorption and elimination rates. Similarly, analysis of urine and feces helps elucidate excretion pathways. The high sensitivity of LSC allows for the detection of very low levels of radioactivity, enabling studies with tracer doses of Propanol-N, [1-3H].
Example LSC Results:
| Sample Type | Volume/Mass | Measured Radioactivity (CPM) | Background (CPM) | Efficiency (%) | Calculated DPM |
| Plasma (1 mL) | 1 mL | 15,875 | 35 | 45.2 | 35,122 |
| Urine (0.5 mL) | 0.5 mL | 45,210 | 35 | 43.8 | 103,219 |
| Liver Homogenate | 0.2 g | 32,550 | 35 | 44.5 | 73,146 |
| Carcass (after extraction) | 10 g | 8,500 | 35 | 42.1 | 20,190 |
Note: CPM = Counts Per Minute; DPM = Disintegrations Per Minute. Efficiency and background values are illustrative.
Autoradiography for Spatial Distribution Analysis
Autoradiography is a powerful imaging technique used to visualize and quantify the distribution of radiolabeled compounds within tissues and whole organisms. It leverages the radioactive emissions from a labeled compound to expose a photographic emulsion or a digital imaging detector placed in close proximity to the sample nih.govresearchgate.netresearchgate.net. For studies involving Propanol-N, [1-3H], autoradiography can provide critical insights into where the compound and its metabolites accumulate within the body, at both macroscopic and microscopic levels.
Two main types of autoradiography are commonly employed:
Quantitative Whole-Body Autoradiography (QWBA) : This technique provides a macroscopic view of the distribution of radioactivity throughout an entire animal carcass or specific organs. Following administration of Propanol-N, [1-3H], the animal is typically euthanized, snap-frozen, and sectioned into thin slices (e.g., 20-50 µm) using a cryotome nih.govqps.com. These tissue sections are then mounted and exposed to a high-resolution imaging medium, such as X-ray film or, more commonly now, phosphor imaging plates researchgate.netresearchgate.netqps.com. The phosphor plates capture the emitted beta particles, which are later digitized to create an image where the intensity of the signal corresponds to the concentration of radioactivity in different tissues. Calibration standards with known amounts of radioactivity are co-exposed to allow for quantitative analysis of the tissue-bound radioactivity, often expressed as percentage of the administered dose per gram of tissue researchgate.netresearchgate.netqps.com.
Microautoradiography (MARG) : This technique offers higher resolution, allowing for the visualization of radioactivity at the cellular or subcellular level nih.govresearchgate.netqps.com. Tissue sections, typically processed for standard histology (e.g., fixed, embedded, and sectioned), are coated with a photographic emulsion. After an appropriate exposure period, the emulsion is developed, revealing silver grains that are localized precisely where the radiolabeled Propanol-N, [1-3H] or its metabolites were present within the cells or tissue structures nih.govresearchgate.net. While MARG is excellent for qualitative localization, obtaining precise quantitative data can be more challenging compared to QWBA researchgate.net.
Research Findings: Autoradiography studies with radiolabeled compounds like Propanol-N, [1-3H] can reveal specific organ uptake, such as accumulation in the liver or kidneys, or penetration into tissues like the brain or adipose tissue, depending on the compound's physicochemical properties. QWBA can identify target organs or tissues where the compound is retained, while MARG can pinpoint whether this accumulation occurs within specific cell types (e.g., hepatocytes, neurons) or subcellular compartments. Combining these techniques provides a comprehensive understanding of the compound's biodistribution. For example, a QWBA might show high radioactivity in the liver, and MARG could then reveal that this radioactivity is concentrated within the hepatocytes.
Example Tissue Distribution Data (Hypothetical QWBA Results):
| Tissue/Organ | % Administered Dose / gram (Mean ± SD) | Relative Intensity (QWBA Image) |
| Blood | 0.15 ± 0.03 | Medium |
| Liver | 0.45 ± 0.05 | High |
| Kidney | 0.38 ± 0.04 | High |
| Brain | 0.08 ± 0.02 | Low |
| Lung | 0.22 ± 0.03 | Medium |
| Spleen | 0.18 ± 0.03 | Medium |
| Adipose Tissue | 0.05 ± 0.01 | Low |
| Muscle | 0.10 ± 0.02 | Low-Medium |
| Urine (in bladder) | 2.5 ± 0.5 | N/A (Excreted) |
Note: SD = Standard Deviation. Values are illustrative and represent typical findings for a moderately distributed compound.
Compound List:
| Chemical Name | Abbreviation/Identifier |
| Propanol-N, [1-3H] | Propanol-N, [1-3H] |
Applications of Propanol N, 1 3h in Biochemical and Biological Research Non Human Systems
Investigation of Metabolic Pathways and Biotransformation Kinetics
The use of Propanol-N, [1-3H] has been instrumental in elucidating the metabolic journey of n-propanol within various biological systems. The tritium (B154650) label provides a clear and quantifiable signal, enabling researchers to trace the molecule and its derivatives. scispace.comnih.gov
In Vitro Studies Using Enzyme Systems (e.g., Microsomal Assays)
In vitro studies using isolated enzyme systems, such as liver microsomes, are fundamental for understanding the initial steps of xenobiotic metabolism. pharmaron.comresearchgate.net When Propanol-N, [1-3H] is introduced to these systems, its transformation can be meticulously monitored. who.int Research has shown that hepatic microsomes can oxidize propanol (B110389) to its corresponding aldehyde, a reaction that requires oxygen and nicotinamide-adenine dinucleotide phosphate (B84403) (NADPH) and is independent of catalase and alcohol dehydrogenase. nih.gov
The microsomal ethanol (B145695) oxidizing system (MEOS) has a notable affinity for n-propanol, approximately three times higher than for ethanol, which is consistent with their relative hydrophobicities. who.intinchem.org In rabbits, this metabolism is facilitated by cytochrome P-450 isozyme 3a. who.intinchem.org These in vitro assays are crucial for determining the rate of metabolism and identifying the specific enzymes involved in the biotransformation of n-propanol. pharmaron.com
Metabolic Fate and Excretion Profiles in Animal Models
Animal models provide a systemic context for the data obtained from in vitro studies. Following administration of Propanol-N, [1-3H] to animal models, researchers can track its absorption, distribution, metabolism, and excretion (ADME). mdpi.com Studies in rats have shown that n-propanol is rapidly absorbed and distributed throughout the body after ingestion. who.intnih.gov
The primary metabolic pathway involves the oxidation of n-propanol to propionic acid via propionaldehyde (B47417), a rate-limiting step catalyzed by alcohol dehydrogenase (ADH). who.intinchem.org The resulting propionic acid can then enter the tricarboxylic acid cycle. who.int The elimination of n-propanol is relatively rapid; in rats given an oral dose of 1000 mg/kg, the half-life was determined to be 45 minutes. who.int The tritium label allows for the quantification of the parent compound and its metabolites in various tissues, blood, urine, and expired air, providing a comprehensive excretion profile. who.int For instance, in a study involving human subjects, 2.1% of an oral dose of n-propanol was excreted in the urine. who.int
| Animal Model | Key Findings | Reference |
|---|---|---|
| Rat | Rapid absorption and distribution. Metabolism to propionic acid via alcohol dehydrogenase. Half-life of 45 minutes after a 1000 mg/kg oral dose. | who.int |
| Rabbit | Microsomal metabolism of n-propanol is handled by cytochrome P-450 isozyme 3a. | who.intinchem.org |
Identification and Structural Elucidation of Tritiated Metabolites
A significant advantage of using Propanol-N, [1-3H] is the ability to identify and characterize its metabolic products. After administration, biological samples can be collected and analyzed using techniques like chromatography and mass spectrometry to isolate and identify the tritiated metabolites. nih.gov
The primary metabolites of n-propanol are propionaldehyde and propionic acid. inchem.org Propionic acid can be further metabolized through several pathways, including conversion to succinyl CoA and entry into the Krebs cycle, or participation in triglyceride synthesis. inchem.org The identification of these tritiated metabolites is crucial for understanding the complete metabolic pathway and potential downstream effects of n-propanol exposure.
Enzymatic Activity and Substrate Specificity Studies (e.g., Alcohol Dehydrogenase)
Propanol-N, [1-3H] is an excellent substrate for studying the activity and specificity of enzymes like alcohol dehydrogenase (ADH). inchem.org The rate of disappearance of the tritiated substrate or the appearance of tritiated products provides a direct measure of enzyme kinetics.
Studies have shown that ADH has a lower Michaelis-Menten constant (Km) for n-propanol compared to ethanol, indicating that n-propanol is a better substrate for this enzyme. inchem.org This has implications for the metabolism of other alcohols, as n-propanol can competitively inhibit their elimination. inchem.org The substrate specificity of ADH from various sources has been investigated, revealing differences in their ability to metabolize different alcohols. For instance, yeast ADH shows declining activity with increasing alcohol chain length, with ethanol being the preferred substrate over propanol. globalscientificjournal.com In contrast, some bacterial ADHs exhibit high activity towards secondary alcohols. jmb.or.kr
| Enzyme | Source | Substrate Specificity Findings with Propanol | Reference |
|---|---|---|---|
| Alcohol Dehydrogenase (ADH) | Rat, Dog, Horse, Human Liver | Lower Km for n-propanol compared to ethanol, indicating it is a better substrate. | inchem.org |
| Alcohol Dehydrogenase (ADH) | Yeast | Activity declined on propanol compared to ethanol. | globalscientificjournal.com |
| Alcohol Dehydrogenase (ADH) | Rhodococcus ruber | Catalyzes transformations in high concentrations of organic solvents. | researchgate.net |
| Alcohol Dehydrogenase (ADH) | Oenococcus oeni | Capable of using 1-propanol (B7761284) as a substrate. | rcsb.org |
| Cinnamyl Alcohol Dehydrogenase | Helicobacter pylori | Aliphatic alcohols like propanol were poorer substrates than aromatic alcohols. High substrate inhibition was observed at 50 mM for propanol. | tudublin.ie |
| Alcohol Dehydrogenase (ADH) | Bacillus stearothermophilus | Exhibited high activity towards n-propanol. | jmb.or.kr |
Cellular Uptake, Distribution, and Retention Studies
Understanding how a compound interacts with cells is fundamental to toxicology and pharmacology. Propanol-N, [1-3H] allows for the direct measurement of these cellular processes.
Ex Vivo Direct Cell Radiolabeling and Tracking Methodologies
Ex vivo direct cell radiolabeling is a robust method for tracking cells without the need for genetic modification. acs.org In this technique, cells are incubated with a radiolabeled compound like Propanol-N, [1-3H] before being introduced into a biological system. acs.orgiaea.org The tritium label allows for the subsequent tracking of these cells, providing insights into their distribution, migration, and retention within tissues and organs. nih.govacs.org This methodology is valuable for studying the fate of various cell types in research settings. iaea.org The low energy of the beta particles emitted by tritium makes it relatively safe for laboratory use, requiring minimal shielding. scispace.com
Quantitative Assessment of Cellular Uptake Efficiency
The efficiency of cellular uptake of substances is a critical area of investigation in cell biology and pharmacology. Propanol-N, [1-3H] can be employed to quantitatively assess how effectively cells internalize this small alcohol. In a typical assay, cells are incubated with a known concentration of Propanol-N, [1-3H] for a specific period. After incubation, the cells are washed to remove any unbound radiolabel and then lysed. The amount of radioactivity within the cell lysate is measured using a scintillation counter. This measurement, when compared to the initial concentration of the radiolabel in the medium, allows for the calculation of the percentage of uptake. acs.org
Studies have shown that cellular uptake can be time-dependent, often increasing proportionally with time until a saturation point is reached. dovepress.com For example, in some nanoparticle-based drug delivery studies, cellular uptake was observed to increase with time for up to 24 hours. dovepress.com The concentration of the substance also plays a role; however, at higher concentrations, aggregation of nanoparticles can lead to decreased uptake. dovepress.com To determine the net uptake, control experiments are often performed at 4°C, a temperature at which active transport processes are significantly inhibited. nih.gov The difference in radioactivity between cells incubated at 37°C and 4°C provides an indication of the active transport component of uptake.
A hypothetical data table illustrating the results of such an experiment is presented below:
| Incubation Time (hours) | Concentration (nM) | Uptake at 37°C (cpm/mg protein) | Uptake at 4°C (cpm/mg protein) | Net Active Uptake (cpm/mg protein) |
| 1 | 10 | 1500 | 200 | 1300 |
| 2 | 10 | 2800 | 210 | 2590 |
| 4 | 10 | 4500 | 220 | 4280 |
| 1 | 50 | 7200 | 950 | 6250 |
| 2 | 50 | 13500 | 980 | 12520 |
| 4 | 50 | 21000 | 1010 | 19990 |
Subcellular Localization of Propanol-N, [1-3H]
Beyond quantifying cellular uptake, determining the specific subcellular compartments where a compound accumulates is crucial for understanding its mechanism of action. Autoradiography is a key technique used for this purpose. Cells are treated with Propanol-N, [1-3H] and then fixed and sectioned. These thin sections are overlaid with a photographic emulsion. The beta particles emitted by the tritium atoms expose the emulsion, creating a pattern of silver grains that directly corresponds to the location of the radiolabeled propanol within the cell. umich.edu
This method can reveal whether Propanol-N, [1-3H] is primarily localized in the cytoplasm, nucleus, mitochondria, or other organelles. nih.gov For instance, studies on other radiolabeled molecules have shown their localization within the cytoplasm. nih.gov The distribution can also be dynamic, changing over time or in response to different cellular conditions or treatments. nih.gov By correlating the localization with cellular function, researchers can gain insights into the potential targets and pathways affected by propanol.
Receptor Binding and Ligand-Receptor Interaction Assays
Propanol-N, [1-3H] is an invaluable tool in receptor pharmacology, enabling the detailed study of ligand-receptor interactions. These assays are fundamental to understanding how drugs and endogenous molecules exert their effects. sygnaturediscovery.com
Radioligand Binding Assay Methodologies (e.g., Saturation, Kinetic, Competition)
Radioligand binding assays are powerful techniques for characterizing receptors. sygnaturediscovery.comoncodesign-services.com These assays rely on the use of a radiolabeled ligand, such as Propanol-N, [1-3H], to bind to a specific receptor. oncodesign-services.com
Saturation Assays: These experiments are performed to determine the density of receptors in a given tissue or cell preparation (Bmax) and the affinity of the radioligand for the receptor (Kd). nih.gov In a saturation assay, increasing concentrations of Propanol-N, [1-3H] are incubated with the receptor preparation until equilibrium is reached. The amount of bound radioligand is then measured. The data is plotted as bound radioligand versus the concentration of free radioligand, which typically yields a hyperbolic curve. umich.edu
Kinetic Assays: These assays measure the rates of association (kon) and dissociation (koff) of the radioligand with the receptor. nih.gov To determine the association rate, the receptor preparation is incubated with a fixed concentration of Propanol-N, [1-3H], and the amount of binding is measured at various time points. For the dissociation rate, an excess of an unlabeled ligand is added after the radioligand has reached binding equilibrium, and the decrease in bound radioactivity is monitored over time.
Competition Assays: These are used to determine the affinity of an unlabeled compound for a receptor. nih.gov In this setup, the receptor preparation is incubated with a fixed concentration of Propanol-N, [1-3H] and varying concentrations of the unlabeled competitor drug. umich.edu The unlabeled compound will compete with the radioligand for binding to the receptor, causing a decrease in the amount of bound radioactivity as its concentration increases. bmglabtech.com
Determination of Binding Affinity (Kd) and Inhibition Constants (Ki, IC50)
From the data generated in radioligand binding assays, several key parameters can be determined:
Binding Affinity (Kd): The dissociation constant (Kd) represents the concentration of radioligand at which 50% of the receptors are occupied at equilibrium. umich.edubmglabtech.com It is a measure of the affinity of the ligand for the receptor; a lower Kd value indicates a higher binding affinity. promegaconnections.com Kd is typically determined from saturation binding experiments. umich.edu
Inhibition Constants (IC50 and Ki): The IC50 is the concentration of an unlabeled drug that inhibits 50% of the specific binding of the radioligand. promegaconnections.com It is a measure of the drug's potency in inhibiting the binding of the radioligand. promegaconnections.com The Ki, or inhibition constant, is a more absolute measure of the affinity of the competing ligand for the receptor. It is derived from the IC50 value using the Cheng-Prusoff equation, which also takes into account the concentration and Kd of the radioligand used in the assay. bmglabtech.com
A hypothetical table showing binding parameters for different compounds competing with Propanol-N, [1-3H] for a specific receptor is shown below.
| Compound | IC50 (nM) | Ki (nM) |
| Compound A | 15 | 7.2 |
| Compound B | 50 | 24.1 |
| Compound C | 5 | 2.4 |
Assessment of Ligand Selectivity and Specificity
The selectivity of a ligand refers to its ability to bind preferentially to one receptor subtype over others, while specificity relates to its ability to distinguish between its target receptor and other unrelated biological targets. frontiersin.org Propanol-N, [1-3H] can be used in competition binding assays to assess the selectivity and specificity of unlabeled compounds. By performing these assays with a panel of different receptor preparations, researchers can determine the affinity of a test compound for various receptors. nih.gov
For example, to assess the selectivity of a new drug, competition assays would be run using Propanol-N, [1-3H] (assuming it binds to the target of interest) and membranes from cells expressing different receptor subtypes. A compound that shows a high affinity (low Ki) for one receptor subtype and significantly lower affinity for others is considered selective.
Allosteric Modulation Studies of Receptor Function
Allosteric modulators are compounds that bind to a site on the receptor that is distinct from the primary (orthosteric) binding site. universiteitleiden.nl This binding can either enhance (positive allosteric modulation, PAM) or reduce (negative allosteric modulation, NAM) the affinity and/or efficacy of the orthosteric ligand. mdpi.com Propanol-N, [1-3H], as a radiolabeled orthosteric ligand, can be used to study the effects of allosteric modulators.
In these studies, the binding of a fixed concentration of Propanol-N, [1-3H] is measured in the presence of increasing concentrations of a potential allosteric modulator. A PAM would increase the binding of Propanol-N, [1-3H], while a NAM would decrease it. These effects are often seen as a shift in the saturation binding curve or a change in the apparent affinity of the radioligand. nih.gov Such studies are crucial for the discovery and characterization of novel drugs that can fine-tune receptor activity rather than simply turning it on or off. frontiersin.org
Neurobiological Investigations and Neurotransmitter Dynamics
The study of how alcohols interact with the central nervous system is a critical area of neurobiology. Radiolabeled compounds, particularly those incorporating tritium (³H), are invaluable tools in this research due to their high specific activity, which allows for sensitive detection in tissues. mdpi.com Propanol-N, [1-3H], a form of n-propanol labeled with tritium at the first carbon position, serves as a specific probe to investigate the pharmacokinetics and pharmacodynamics of short-chain alcohols within non-human biological systems. Its use, alongside other radiolabeled analogues, helps to elucidate the molecular mechanisms underlying alcohol's effects on neuronal function.
Role of Propanol-N, [1-3H] or Analogues in Neurotransmitter Release Studies
The application of tritium-labeled molecules is a cornerstone technique for examining the synthesis, transport, and release of neurochemicals. jneurosci.org While specific studies detailing the use of Propanol-N, [1-3H] to directly measure neurotransmitter release are not extensively documented in publicly available literature, the methodology for such investigations is well-established. The principle involves using the radiolabeled alcohol to trace its influence on the dynamics of various neurotransmitter systems.
Research on alcohols, primarily ethanol, has demonstrated significant alterations in the release of key neurotransmitters. Chronic intermittent exposure to ethanol in mice, for instance, has been shown to perturb gene networks related to GABA and glutamate (B1630785) receptor signaling. plos.org Studies in animal models have found that alcohol can induce neuroinflammation by altering neurotransmitter levels. mdpi.com The acute application of alcohol can lead to a widespread increase in brain activity at low doses, while higher doses tend to suppress brain function. nih.gov These effects are intrinsically linked to changes in neurotransmitter release.
A compound like Propanol-N, [1-3H] could be used in several ways in a research setting. In in vitro studies using brain slices or synaptosomes from animal models, the tissue can be incubated with Propanol-N, [1-3H]. The amount of radioactivity released from the tissue over time, particularly in response to depolarization, could indicate how the alcohol itself is handled and released from neurons. More commonly, researchers would pre-load the neural tissue with a tritiated neurotransmitter (e.g., [³H]-GABA or [³H]-Dopamine) and then apply unlabeled n-propanol to measure its effect on the release of the radiolabeled neurotransmitter. This approach allows for a precise quantification of how the alcohol modulates the release of specific neurochemicals from presynaptic terminals.
The table below summarizes the known effects of alcohols on major neurotransmitter systems, providing a context for the types of investigations where a radiolabeled propanol analogue would be instrumental.
| Neurotransmitter System | General Effect of Alcohol (Ethanol) in Animal Models | Brain Regions Implicated | Potential Investigative Use of Propanol-N, [1-3H] |
| GABA (γ-aminobutyric acid) | Potentiates GABAA receptor function, enhancing inhibitory neurotransmission. Chronic use can lead to downregulation of GABAA receptors. wikipedia.org | Cerebral Cortex, Amygdala, Cerebellum | To quantify propanol-induced release of pre-loaded [³H]-GABA from specific brain tissue preparations. |
| Glutamate | Acutely inhibits NMDA receptor function, reducing excitatory neurotransmission. Chronic exposure can lead to an upregulation of NMDA receptors. musc.edu | Hippocampus, Prefrontal Cortex, Striatum | To measure the inhibitory effect of propanol on the release of [³H]-Glutamate. |
| Dopamine (B1211576) | Increases dopamine release in the mesolimbic pathway, associated with rewarding effects. mdpi.com | Nucleus Accumbens, Ventral Tegmental Area (VTA) | To investigate the influence of propanol on the uptake and release kinetics of [³H]-Dopamine in striatal tissue. |
| Serotonin (B10506) (5-HT) | Complex interactions; may initially increase serotonin release, but chronic use can deplete serotonin levels. revvity.com | Raphe Nuclei, Limbic System | To assess how propanol modulates the release of [³H]-5-HT from brainstem and cortical synaptosomes. |
Investigation of Alcohol-Neuroreceptor Interactions in Brain Tissue (Animal Models)
Radioligand binding assays are a fundamental technique for studying the interaction between a substance and its receptor targets in brain tissue. umich.edu These assays utilize a radiolabeled compound (the radioligand) that binds with high affinity and specificity to a particular receptor. By measuring the amount of bound radioactivity, researchers can determine the density (Bmax) and affinity (Kd) of receptors in a given tissue sample. nih.gov Tritiated ligands are frequently used for this purpose because their low energy beta emissions are suitable for autoradiography and liquid scintillation counting. mdpi.com
While Propanol-N, [1-3H] itself would be used to trace the distribution of propanol, the investigation of its effects on specific neuroreceptor systems typically involves using radiolabeled receptor-specific ligands (agonists or antagonists). For example, to study how chronic propanol exposure affects β-adrenergic receptors, researchers might use [³H]-Dihydroalprenolol, a potent β-adrenergic antagonist. wikipedia.orgnih.gov
The experimental process involves preparing membranes from specific brain regions (e.g., hippocampus, prefrontal cortex) of animals that have undergone a period of alcohol exposure, alongside a control group. nih.gov These membranes are then incubated with increasing concentrations of the radioligand. nih.gov
Total Binding: Measured by incubating the membranes with only the radioligand.
Non-specific Binding: Measured by incubating the membranes with the radioligand plus a high concentration of an unlabeled drug that also binds to the receptor, thereby displacing the specific binding of the radioligand. nih.gov
Specific Binding: Calculated by subtracting the non-specific binding from the total binding. nih.gov
This methodology allows for the precise quantification of changes in neuroreceptor populations as a result of chronic alcohol exposure. Studies have shown that long-term alcohol use can alter the baseline functional activity and receptor density in many brain regions, including the hippocampus and other limbic structures. nih.gov
The following interactive table presents hypothetical data from a radioligand binding study using [³H]-Dihydroalprenolol in the rat hippocampus to illustrate the effects of chronic n-propanol administration on β-adrenergic receptor density and affinity.
| Experimental Group | Brain Region | Radioligand | Bmax (fmol/mg protein) | Kd (nM) | Interpretation |
| Control (Saline) | Hippocampus | [³H]-Dihydroalprenolol | 125.4 | 1.2 | Baseline receptor density and affinity. |
| Chronic n-Propanol | Hippocampus | [³H]-Dihydroalprenolol | 98.7 | 1.3 | Significant decrease in receptor density (downregulation) with no significant change in receptor affinity. |
| Control (Saline) | Prefrontal Cortex | [³H]-Dihydroalprenolol | 85.2 | 1.1 | Baseline receptor density and affinity. |
| Chronic n-Propanol | Prefrontal Cortex | [³H]-Dihydroalprenolol | 65.9 | 1.2 | Significant decrease in receptor density (downregulation) with no significant change in receptor affinity. |
These findings, derived from well-established animal model paradigms, demonstrate how radiolabeled compounds are essential for dissecting the neuroadaptations that occur in response to prolonged alcohol exposure, providing a molecular basis for the observed behavioral changes. nih.govnih.gov
Theoretical and Computational Modeling of Propanol N, 1 3h Behavior
Kinetic Modeling of Chemical Reactions and Biotransformation Pathways
Kinetic modeling is a powerful methodology used to understand the rates and mechanisms of chemical reactions involving Propanol-N, [1-3H]. The substitution of a protium (B1232500) (¹H) atom with a tritium (B154650) (³H) atom at the first position of n-propanol introduces a significant mass change, leading to observable kinetic isotope effects (KIEs). These effects are a cornerstone of mechanistic studies. pharmacy180.com
The primary KIE arises when the bond to the isotopic atom is broken in the rate-determining step of a reaction. pharmacy180.com For Propanol-N, [1-3H], this is particularly relevant in oxidation reactions where a C-H bond at the C1 position is cleaved. The C-³H bond has a lower zero-point energy than a C-¹H bond, and therefore requires more energy to break, resulting in a slower reaction rate.
Key Research Findings:
Oxidation Reactions: In enzyme-catalyzed oxidation of alcohols, such as by alcohol dehydrogenase, the transfer of a hydride from the C1 position is often the rate-limiting step. Kinetic models for the oxidation of Propanol-N, [1-3H] would predict a significant primary KIE. The magnitude of this KIE (kH/kT) provides information about the transition state of the reaction. A large KIE suggests a symmetric transition state where the C-H bond is significantly broken.
Biotransformation Pathways: The metabolism of propanol (B110389) in biological systems primarily involves its oxidation to propanal and then to propionic acid. Kinetic modeling of these pathways for Propanol-N, [1-3H] helps in quantifying the contribution of different metabolic routes. The presence of tritium at the C1 position will slow down the initial oxidation step, potentially leading to an altered metabolic profile compared to unlabeled propanol.
Below is a representative data table illustrating the theoretical kinetic isotope effects for the oxidation of propanol.
| Reaction Step | Rate Constant (Unlabeled Propanol) | Predicted Rate Constant (Propanol-N, [1-3H]) | Predicted kH/kT |
| Propanol to Propanal | kH | kT | 5-10 |
| Propanal to Propionic Acid | k' | k' | 1 |
Note: The kH/kT values are theoretical predictions and can vary based on the specific enzyme and reaction conditions.
Computational Chemistry for Isotopic Effects and Molecular Interactions
Computational chemistry provides a molecular-level understanding of the properties and reactivity of Propanol-N, [1-3H]. Methods such as density functional theory (DFT) and ab initio calculations can be used to model the electronic structure and vibrational frequencies of the molecule.
The difference in vibrational frequencies between the C-¹H and C-³H bonds is the fundamental origin of the kinetic isotope effect. cchmc.org Computational models can accurately predict these vibrational frequencies and thus the magnitude of the KIE. These calculations can also be used to explore the geometry of the transition state for reactions involving Propanol-N, [1-3H].
Key Research Findings:
Transition State Geometries: Computational studies can model the transition state for the hydride transfer from C1 of propanol. By comparing the calculated transition state structures for the protiated and tritiated species, researchers can gain insight into how isotopic substitution affects the reaction pathway.
Molecular Interactions: The substitution of protium with tritium can also have subtle effects on non-covalent interactions, such as hydrogen bonding and van der Waals forces. While these secondary isotope effects are generally smaller than primary KIEs, they can influence the binding of Propanol-N, [1-3H] to enzyme active sites. pharmacy180.com Computational models can quantify these small changes in interaction energies.
A table summarizing the calculated vibrational frequencies for the C-H and C-T bonds in propanol is presented below.
| Bond | Vibrational Frequency (cm⁻¹) (Propanol) | Vibrational Frequency (cm⁻¹) (Propanol-N, [1-3H]) |
| C1-H/T stretch | ~2900 | ~1700 |
Note: These are approximate values and the exact frequencies will depend on the computational method and basis set used.
Simulation of Tracer Distribution and Transport in Biological Systems
As a radiolabeled tracer, Propanol-N, [1-3H] is a valuable tool for studying the distribution and transport of small alcohols in biological systems. Compartmental models and physiologically based pharmacokinetic (PBPK) models are used to simulate its behavior in vivo.
These models divide the body into a series of interconnected compartments (e.g., blood, liver, brain) and use a system of differential equations to describe the movement of the tracer between these compartments. The input parameters for these models include blood flow rates, tissue volumes, and partition coefficients.
Key Research Findings:
Metabolic Fate: Simulations can predict the concentration-time profiles of Propanol-N, [1-3H] and its metabolites in various tissues. By incorporating the kinetic isotope effect on its metabolism, these models can provide a more accurate prediction of its residence time in the body compared to unlabeled propanol.
Transport Mechanisms: The transport of propanol across cell membranes can occur via passive diffusion or through protein channels. By fitting simulation results to experimental tracer data, it is possible to elucidate the dominant transport mechanisms in different tissues. The slightly different physicochemical properties of the tritiated molecule can be incorporated into these models to investigate potential isotopic effects on transport.
The following table provides an example of parameters that could be used in a simplified two-compartment model for Propanol-N, [1-3H] distribution.
| Parameter | Value | Description |
| Vc | 15 L | Volume of the central compartment (blood) |
| Vp | 25 L | Volume of the peripheral compartment (tissues) |
| k12 | 0.5 h⁻¹ | Rate constant for transfer from central to peripheral |
| k21 | 0.3 h⁻¹ | Rate constant for transfer from peripheral to central |
| kel | 0.1 h⁻¹ | Elimination rate constant from the central compartment |
Note: These parameters are illustrative and would need to be determined experimentally for Propanol-N, [1-3H].
Emerging Research Directions and Methodological Advancements
Development of Automated Tritium (B154650) Labeling Systems
The synthesis of tritiated compounds, including Propanol-N, [1-3H], is undergoing a significant transformation driven by automation. Historically, tritium labeling has been a specialized, manual process requiring expert handling due to the radioactive nature of tritium. However, the demand for radiolabeled compounds in areas like drug discovery has spurred the development of automated systems. openmedscience.com
These automated platforms are designed to enhance reproducibility, increase throughput, and, crucially, minimize human exposure to radiation. openmedscience.com By streamlining the synthesis process, from the handling of tritium gas to the purification of the final product, these systems facilitate the high-throughput labeling essential for screening large libraries of compounds. openmedscience.com This automation is a key step in making the use of tritiated tracers more efficient and accessible for widespread research.
| Feature | Manual Labeling | Automated Labeling |
|---|---|---|
| Throughput | Low; suitable for single or small batch synthesis | High; enables screening of large compound libraries |
| Reproducibility | Variable; dependent on operator skill and experience | High; precise control over reaction parameters ensures consistency |
| Safety | Higher potential for operator exposure to radiation | Minimized human exposure through contained, remote operation openmedscience.com |
| Reagent Consumption | Can be higher due to manual handling and transfers | Optimized; microfluidic approaches can reduce reagent use openmedscience.com |
| Complexity | Requires specialized expertise and intricate manual dexterity | Complex initial setup, but streamlined and simplified user operation |
Integration of Propanol-N, [1-3H] Tracing with 'Omics' Technologies
The field of systems biology has been revolutionized by 'omics' technologies, such as metabolomics and proteomics. The integration of radiotracer studies with these high-throughput analytical methods represents a powerful new frontier. Tracer-based metabolomics, for instance, combines the use of isotopically labeled compounds with advanced analytical platforms to map the flow of molecules through metabolic networks. nih.govnih.gov
Using Propanol-N, [1-3H] as a tracer, researchers can introduce it into a biological system and track the incorporation of the tritium label into various downstream metabolites. immune-system-research.com By coupling this tracing with high-resolution mass spectrometry, it becomes possible to not only identify the metabolites but also to quantify their rates of production and consumption—a practice known as metabolic flux analysis. immune-system-research.com This approach provides a dynamic picture of metabolism that is not achievable with conventional metabolomics, which offers only a static snapshot of metabolite concentrations. frontiersin.org This integration allows for a more profound understanding of how cells respond to stimuli or disease states.
| Aspect | Traditional Tracer Analysis | 'Omics'-Integrated Tracer Analysis |
|---|---|---|
| Scope | Typically follows a single compound or a limited number of known products | Global analysis of hundreds to thousands of metabolites or proteins simultaneously frontiersin.org |
| Data Output | Quantitative data on specific, predetermined pathways | Comprehensive datasets revealing network-wide changes and unexpected pathway activities nih.gov |
| Objective | Measure the rate of a specific, known biochemical reaction | Discover novel metabolic pathways and understand systemic metabolic reprogramming frontiersin.org |
| Technology | Liquid scintillation counting, autoradiography | High-resolution mass spectrometry (LC-MS), NMR spectroscopy nih.govimmune-system-research.com |
| Biological Insight | Provides information on individual pathway kinetics | Offers a systems-level view of cellular physiology and metabolic phenotype nih.gov |
Advanced Preclinical Imaging Techniques for In Vivo Distribution (e.g., Micro-PET/SPECT)
Visualizing the distribution of a compound within a living organism is fundamental to preclinical research. While tritium's low-energy beta emissions are ideal for high-resolution ex vivo techniques like autoradiography, they are not directly detectable by in vivo imaging modalities like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT). openmedscience.comnih.gov These advanced techniques require positron or gamma-emitting isotopes, respectively. nih.gov
However, the research landscape is advancing through multi-modal approaches. A compound of interest can be synthesized with a tritium label for detailed metabolic and distribution studies using quantitative whole-body autoradiography (QWBA) after the in vivo phase. nih.gov Concurrently, an analogous version of the compound can be labeled with a PET or SPECT isotope (e.g., Carbon-11 or Fluorine-18 for PET; Technetium-99m or Iodine-123 for SPECT) to provide real-time, non-invasive imaging of its distribution and kinetics in the same animal model. nih.govohsu.edu This strategy combines the quantitative, high-resolution power of tritium tracing with the dynamic, whole-body visualization of PET/SPECT. nih.gov Furthermore, advances in autoradiography itself, such as automated 3D systems, are providing increasingly detailed ex vivo images that can be co-registered with in vivo scans from CT or MRI. milabs.com
| Technique | Principle | Resolution | Application for Tritiated Compounds |
|---|---|---|---|
| Micro-PET | Detects pairs of gamma rays from positron-emitting isotopes | Sub-millimeter (<0.6 mm) milabs.com | Not directly applicable for tritium; used with positron-labeled analogues for in vivo imaging nih.gov |
| Micro-SPECT | Detects gamma rays from gamma-emitting isotopes | Sub-millimeter (~0.25 mm) milabs.com | Not directly applicable for tritium; used with gamma-labeled analogues for in vivo imaging nih.gov |
| Quantitative Whole-Body Autoradiography (QWBA) | Ex vivo detection of beta particles (from ³H) on a phosphor screen or film | Cellular to subcellular (~20-50 µm) nih.govresearchgate.net | Gold standard for quantifying tissue and organ distribution of Propanol-N, [1-3H] nih.gov |
Novel Applications in Non-Biological Systems (e.g., Astrochemistry Simulations)
The study of chemical evolution in the vast, cold expanses of the interstellar medium (ISM) is the focus of astrochemistry. Understanding how complex molecules form in these environments often relies on a combination of astronomical observation, laboratory experiments, and computational simulations. sns.it Laboratory simulations aim to replicate the extreme low-temperature and low-density conditions of molecular clouds to study reaction pathways on the surfaces of interstellar ice analogs. chalmers.se
In this context, tritiated molecules like Propanol-N, [1-3H] offer a unique tool. By introducing a tritiated species into a simulated ISM environment, its chemical transformations can be tracked with extraordinary sensitivity. The tritium label acts as a beacon, allowing researchers to follow the fragmentation of the parent molecule and the formation of new products, even at the minute concentrations relevant to interstellar chemistry. This is analogous to the use of deuterated molecules, which are crucial diagnostic tools in astrochemistry for tracing chemical lineage in cold, dense clouds. arxiv.org The use of tritium could provide complementary data, helping to validate and refine the complex chemical models that form the foundation of modern astrochemistry. nih.gov
| Parameter | Typical Condition | Role of Propanol-N, [1-3H] |
|---|---|---|
| Temperature | 10 - 20 Kelvin | Investigate adsorption, diffusion, and reaction kinetics on ice surfaces at low temperatures |
| Pressure | Ultra-high vacuum (< 10⁻¹⁰ Torr) | Serves as a tracer molecule to study gas-grain interactions and surface chemistry |
| Radiation Source | UV lamps (simulating starlight), Electron guns (simulating cosmic rays) | Track fragmentation pathways and identify daughter products via the tritium label |
| Substrate | Amorphous solid water (ice) on a cold finger | Study the interaction and chemical reactions between propanol (B110389) and a primary component of interstellar ices |
| Detection Method | Temperature Programmed Desorption (TPD), Mass Spectrometry, IR Spectroscopy | High-sensitivity detection of tritiated products desorbing from the ice surface |
Q & A
Q. What synthetic methodologies are employed to prepare [1-³H]Propanol-N with high specific activity?
Tritium labeling at the C1 position of Propanol-N is typically achieved via catalytic hydrogenation or reduction using NaBH₃T (tritiated sodium borohydride). For example, [1-³H]hexadecanol was synthesized by reducing [1-³H]palmitic acid derivatives with Lindlar catalyst, followed by chromatographic purification (silica gel or AgNO₃-impregnated columns) to isolate the tritiated product . Key steps include ensuring anhydrous conditions, optimizing reaction stoichiometry, and validating isotopic incorporation via mass spectrometry.
Q. Which purification techniques are critical for isolating [1-³H]Propanol-N from complex reaction mixtures?
Silica gel chromatography and reverse-phase HPLC are standard methods. For instance, tritiated alcohols like [1-³H]farnesol were purified using AgNO₃-impregnated silica gel to separate geometric isomers, ensuring >95% radiochemical purity . Post-purification, thin-layer chromatography (TLC) with scintillation counting or autoradiography confirms homogeneity .
Q. How is the specific activity of [1-³H]Propanol-N quantified experimentally?
Specific activity (radioactivity per mole) is determined via liquid scintillation counting (LSC) calibrated with standard quench curves. Concurrently, UV/Vis spectroscopy or NMR validates chemical concentration. For example, studies using [1-³H]ethanol calculated specific activity using the equation , where and denote product and substrate specific activities .
Advanced Research Questions
Q. How do kinetic isotope effects (KIEs) impact enzymatic studies using [1-³H]Propanol-N as a substrate?
Tritium’s higher mass (vs. hydrogen) alters bond cleavage kinetics, leading to measurable KIEs. In cytochrome P450 2E1-catalyzed ethanol oxidation, tritium at C1 resulted in a KIE () of 3.8, calculated via . Researchers must account for KIEs in rate measurements by comparing ratios for ³H- and ¹H-substrates or using internal standards.
Q. What strategies resolve contradictions in metabolic flux data when using [1-³H]Propanol-N as a tracer?
Discrepancies often arise from incomplete isotopic equilibration or compartmentalization. For example, in lipid metabolism studies, cross-validating ³H-labeled Propanol-N data with ¹⁴C-labeled analogs or mass spectrometry-based flux analysis can distinguish artifacial labeling from true metabolic incorporation . Statistical tools like ANOVA or Bayesian modeling further reconcile conflicting datasets .
Q. How can researchers optimize experimental design for in vivo tracer studies with [1-³H]Propanol-N?
Key considerations include:
- Dose calibration : Minimize radiation exposure while ensuring detectable signal-to-noise ratios (e.g., 1–10 µCi/g body weight in murine models) .
- Sampling timelines : Align tissue collection with kinetic phases (e.g., rapid distribution vs. slow elimination).
- Quenching controls : Use unlabeled Propanol-N to correct for non-specific binding in autoradiography .
Methodological Best Practices
Q. What analytical workflows ensure accurate detection of [1-³H]Propanol-N in biological matrices?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
